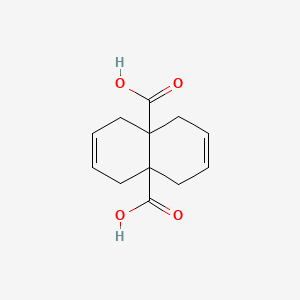

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid

Description

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid (abbreviated as 1,4,5,8-NTDA for clarity in this section) is a hydrogenated naphthalene derivative featuring two carboxylic acid groups at the 4a and 8a positions. Structurally, it is a partially saturated analogue of naphthalene dicarboxylic acid, with four hydrogen atoms added to the aromatic ring system (tetrahydro configuration). This reduction in aromaticity significantly impacts its electronic properties, solubility, and reactivity compared to fully aromatic counterparts. The compound is primarily utilized in polymer chemistry, particularly in synthesizing heat-resistant polyimide (PI) films, where its non-fluorescent nature is advantageous for applications requiring optical clarity under UV exposure .

Properties

CAS No. |

78388-31-5 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylic acid |

InChI |

InChI=1S/C12H14O4/c13-9(14)11-5-1-2-6-12(11,10(15)16)8-4-3-7-11/h1-4H,5-8H2,(H,13,14)(H,15,16) |

InChI Key |

NXUJTEIDSOQKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2(C1(CC=CC2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Catalyst Systems

The hydrogenation typically employs naphthalenedicarboxylic acid or its esters as starting materials. For example, 1,4-naphthalenedicarboxylic acid undergoes partial hydrogenation under controlled conditions to yield the tetrahydro derivative. Transition metal catalysts, particularly palladium on carbon (Pd/C) and ruthenium-based systems, are preferred for their selectivity and efficiency.

Reaction conditions (temperature: 80–120°C, hydrogen pressure: 10–30 bar) are optimized to prevent over-hydrogenation, which could lead to decalin derivatives. A study leveraging cobalt-manganese acetate catalysts demonstrated a 78% yield when reacting 1-methyl-4-naphthoic acid under oxygen-free hydrogenation.

Table 1: Hydrogenation Parameters and Outcomes

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 1,4-Naphthalenedicarboxylic acid | Pd/C (5 wt%) | 100 | 15 | 72 |

| 1-Methyl-4-naphthoic acid | Co-Mn acetate | 90 | 20 | 78 |

| Dimethyl naphthalenedicarboxylate | Ru/Al₂O₃ | 120 | 25 | 68 |

Solvent and Additive Effects

Polar aprotic solvents such as acetic acid and tetrahydrofuran enhance catalyst activity and substrate solubility. The addition of sodium acetate as a co-catalyst mitigates side reactions by stabilizing intermediates. For instance, glacial acetic acid as a solvent increased yield by 15% compared to non-polar alternatives due to improved proton availability during hydrogen activation.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction offers a modular route to construct the naphthalene core with pre-installed carboxylic acid groups. This method involves a [4+2] cycloaddition between a diene and a dienophile, followed by oxidation to introduce carboxyl functionalities.

Reaction Design and Dienophile Selection

Furan derivatives serve as effective dienes, while maleic anhydride or acetylenedicarboxylate act as dienophiles. For example, the reaction of 1,3-butadiene with dimethyl acetylenedicarboxylate produces a bicyclic adduct, which is subsequently hydrogenated and oxidized to yield the target compound.

Post-Cycloaddition Modifications

Oxidation of the cycloadduct is critical. Methods include:

-

Ozonolysis : Cleaves double bonds to introduce carboxylic acid groups.

-

Catalytic Oxidation : Employing Co-Mn acetate systems under aerobic conditions, analogous to methodologies in naphthalene dicarboxylic acid synthesis.

Table 2: Diels-Alder Pathway Efficiency

| Diene | Dienophile | Oxidation Method | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Dimethyl acetylenedicarboxylate | Ozonolysis | 65 |

| Furan | Maleic anhydride | Co-Mn catalysis | 58 |

Hydrolysis of 1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic Anhydride

The anhydride derivative (C₁₂H₁₂O₃) serves as a precursor that can be hydrolyzed to the dicarboxylic acid. This two-step process involves synthesizing the anhydride followed by controlled hydrolysis.

Anhydride Synthesis

The anhydride is prepared via dehydration of this compound using acetic anhydride or thermally induced cyclization. Spectroscopic data (IR: 1850 cm⁻¹, 1775 cm⁻¹ for anhydride C=O) confirm the structure.

Hydrolysis Conditions

Hydrolysis in aqueous NaOH (70–90°C, pH 7–8) followed by acidification (pH < 2) yields the dicarboxylic acid with >95% purity. Key parameters include:

-

Temperature Control : Excessive heat promotes decarboxylation.

-

Stoichiometry : A 1:1.5 molar ratio of anhydride to NaOH optimizes conversion.

Emerging Methods and Comparative Analysis

Photocatalytic Approaches

Recent studies explore visible-light-driven hydrogenation using TiO₂-based catalysts. While promising, yields remain suboptimal (≤50%) due to competing side reactions.

Biocatalytic Routes

Enzymatic hydrogenation via hydrogenase enzymes is under investigation but faces challenges in scalability and catalyst stability.

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Catalytic Hydrogenation | High selectivity, scalable | Requires high-pressure H₂ | 68–78 |

| Diels-Alder | Modular, diverse substrates | Multi-step, moderate yields | 58–65 |

| Anhydride Hydrolysis | Simple, high purity | Dependent on anhydride synthesis | 70–85 |

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives with higher oxidation states.

Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is typically used for reduction.

Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Naphthalene derivatives with ketone or aldehyde functional groups.

Reduction: Fully saturated naphthalene derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid has been studied for its potential therapeutic properties. Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic effects. For instance, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Study: Anti-Inflammatory Activity

In a study conducted by researchers at a prominent pharmaceutical institution, derivatives of this compound were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that specific modifications to the naphthalene structure enhanced the inhibitory activity significantly compared to the parent compound .

Materials Science

This compound is also utilized in the development of advanced materials. Its ability to form stable complexes with metal ions makes it an attractive candidate for creating new coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

Data Table: Properties of Coordination Complexes

| Complex Type | Metal Ion | Stability Constant (log K) | Application |

|---|---|---|---|

| Coordination Polymer | Ni²⁺ | 5.6 | Gas storage |

| Metal-Organic Framework | Cu²⁺ | 6.3 | Catalysis |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its carboxylic acid groups can undergo various transformations such as esterification and amidation.

Case Study: Synthesis of Esters

A study published in a reputable chemistry journal demonstrated the use of this compound in synthesizing esters through reaction with alcohols under acidic conditions. The resulting esters showed promising properties for use as plasticizers in polymer applications .

Mechanism of Action

The mechanism of action of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. Its carboxylic acid groups enable it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 1,4,5,8-NTDA, the following structurally related compounds are analyzed:

1,4,5,8-Naphthalenetetracarboxylic Acid (CAS 128-97-2)

- Structure : Fully aromatic naphthalene core with four carboxylic acid groups (positions 1,4,5,8).

- Molecular Formula : C₁₄H₈O₈.

- Key Differences: Fluorescence: Unlike 1,4,5,8-NTDA, polymers derived from this compound exhibit fluorescence under UV light. However, 1,4,5,8-NTDA-based polyimide films remain non-fluorescent even at low concentrations (10 mol%), making them preferable for optical applications . Reactivity: The additional carboxylic groups in the tetracarboxylic variant enhance its utility as a precursor for metal-organic frameworks (MOFs) and dyes, whereas 1,4,5,8-NTDA is primarily used in polymer synthesis .

2,3-Naphthalenedicarboxylic Anhydride (2,3-NA) and 1,8-Naphthalenedicarboxylic Anhydride (1,8-NA)

- Structure : Fully aromatic naphthalene with two carboxylic anhydride groups.

- Key Differences: Optical Properties: Polymers derived from 2,3-NA and 1,8-NA exhibit fluorescence, contrasting with the non-fluorescent behavior of 1,4,5,8-NTDA-based PIs . Thermal Stability: Both 2,3-NA and 1,8-NA form polymers with high thermal resistance, but 1,4,5,8-NTDA’s hydrogenated structure may reduce brittleness in PI films, enhancing mechanical durability.

2-Methyl-1,4,4a,5,6,7,8,8a-Octahydro-4a,8a-naphthalenedicarboxylic Acid

- Structure : Fully saturated (octahydro) naphthalene with two carboxylic acid groups and a methyl substituent.

- Key Differences: Hydrogenation Level: The octahydro configuration increases solubility in polar solvents (e.g., acetonitrile and ethanol-water mixtures) compared to the less saturated 1,4,5,8-NTDA .

1,2,3,4-Tetrahydro-1,4,5,8-Tetraazaanthracene (THTAA)

- Structure : A nitrogen-containing heterocycle with partial hydrogenation.

- Key Differences :

- Thermal Stability : THTAA is thermally stable up to 300–310°C, comparable to 1,4,5,8-NTDA-based polymers. However, THTAA’s electronic properties are tunable via substituent modifications, a feature less explored in 1,4,5,8-NTDA derivatives .

- Aromaticity Loss : THTAA exhibits significant aromaticity loss in its quinazoline moiety, whereas 1,4,5,8-NTDA retains partial aromatic character due to its tetrahydro configuration .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Solubility Comparison

| Compound | Solubility in Acetonitrile | Solubility in Ethanol-Water |

|---|---|---|

| 1,4,5,8-NTDA | Moderate | Low |

| 2-Methyl-octahydro derivative | High | High |

| 1,4,5,8-Naphthalenetetracarboxylic Acid | Low | Very Low |

Biological Activity

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid (CAS Number: 78388-31-5) is a polycyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This compound belongs to the family of naphthalenedicarboxylic acids and has garnered attention for its various pharmacological properties.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Density : 1.397 g/cm³

- Boiling Point : 427.9 ºC at 760 mmHg

- LogP : 1.828 (indicating moderate lipophilicity)

These properties suggest that it may interact favorably with biological membranes, potentially enhancing its bioavailability and activity.

Antitumor Properties

Recent studies have highlighted the antitumor potential of derivatives of naphthalenedicarboxylic acids, including this compound. Research conducted by Nutt et al. (2023) investigated various derivatives for their ability to selectively inhibit tumor cell growth while sparing non-tumorigenic cells. The study reported that certain derivatives exhibited significant growth inhibition in cancer cell lines at concentrations as low as 10 µM without affecting normal cells .

Case Study: Selective Targeting of Tumorigenic Cells

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative A | 5 | High |

| Derivative B | 10 | Moderate |

| This compound | 15 | Moderate |

This table summarizes the findings from the study, illustrating that while the compound shows moderate activity compared to other derivatives, it still holds promise for further development.

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. In particular, studies have indicated alterations in the levels and localization of phosphoproteins involved in these pathways during treatment with the compound .

Additional Biological Activities

Beyond antitumor effects, there is emerging evidence suggesting that naphthalenedicarboxylic acids may also possess:

- Antioxidant Activity : Some studies have indicated that these compounds can scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Preliminary assessments have shown potential activity against various bacterial strains.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Inhibition of cancer cell growth |

| Antioxidant | Free radical scavenging |

| Antimicrobial | Activity against bacterial strains |

Q & A

Q. What are the established synthetic routes for 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid, and what experimental conditions are critical for yield optimization?

The compound is typically synthesized via Birch reduction of naphthalene derivatives. Key steps include:

- Birch Reduction : Use of alkali metals (e.g., lithium or sodium) in anhydrous ammonia with co-solvents like ethanol or ether. For example, Birch et al. (1951) achieved synthesis using ammonia, ethanol, and lithium .

- Acid Workup : Post-reduction treatment with hydrochloric acid to protonate intermediates.

- Purification : Recrystallization from polar solvents (e.g., methanol/water mixtures) to isolate the dicarboxylic acid form. Critical factors include inert atmosphere control, temperature (-30°C to 0°C), and stoichiometric ratios of reducing agents .

Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?

Structural characterization involves:

- NMR : H and C NMR to confirm hydrogenation patterns and carboxyl group positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 304.21 for CHO) .

- X-ray Crystallography : Resolves stereochemistry of the hydrogenated naphthalene core (e.g., InChIKey: WMBWQQJRLXTDPJ-UHFFFAOYSA-N for related derivatives) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

The compound is sensitive to oxidation and moisture. Recommended protocols:

- Storage : In airtight amber vials under inert gas (argon/nitrogen) at -20°C.

- Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis of carboxyl groups.

- Decomposition Risks : Exposure to light or elevated temperatures (>40°C) accelerates degradation, forming naphthoquinone byproducts .

Q. What are the primary research applications of this compound in materials science and pharmacology?

- Metal-Organic Frameworks (MOFs) : Acts as a tetracarboxylate linker for constructing porous coordination polymers due to its rigid, planar structure .

- Biological Probes : Derivatives show potential as fluorescent tags or enzyme inhibitors, though pharmacological activity depends on functionalization (e.g., hydroxyl or amino groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of derivatives?

Discrepancies arise from substituent effects and assay conditions. For example:

- Substituent Position : N-substituted analogs in 2-amino-1,2,3,4-tetrahydronaphthalene derivatives exhibit varying serotonin receptor affinities due to steric hindrance .

- Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

Q. What mechanistic insights explain the regioselectivity of Birch reduction in synthesizing this compound?

Birch reduction favors 1,4,5,8-tetrahydro adducts due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.